An In-depth Technical Guide to Lys(MMT)-PAB-oxydiacetamide-PEG8-N3: A Bifunctional Linker for Advanced Antibody-Drug Conjugates
An In-depth Technical Guide to Lys(MMT)-PAB-oxydiacetamide-PEG8-N3: A Bifunctional Linker for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 is a sophisticated, bifunctional, and cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] ADCs are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload, and the linker is a critical component governing the stability, efficacy, and safety of these conjugates. This technical guide provides a comprehensive overview of the structure, properties, and applications of Lys(MMT)-PAB-oxydiacetamide-PEG8-N3, with a focus on its role in ADC development. We will delve into the functions of its constituent parts, present available physicochemical data, outline experimental protocols for its use, and visualize key workflows and mechanisms.
Molecular Structure and Components
The structure of Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 is a testament to modern linker design, incorporating multiple functionalities to achieve a balance of stability in circulation and controlled payload release within the target cell. The molecule is comprised of five key components:
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Lys(MMT): A lysine (B10760008) residue where the epsilon-amino group is protected by a 4-methoxytrityl (MMT) group. The MMT group is an acid-labile protecting group, allowing for its selective removal under mild acidic conditions to expose a primary amine for further conjugation.[4]
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PAB (p-aminobenzyl alcohol): This unit serves as a self-immolative spacer. Once the linker is cleaved, the PAB moiety undergoes a 1,6-elimination reaction, ensuring the release of the payload in its active form.[2][3]
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Oxydiacetamide: This hydrophilic component contributes to the overall solubility and pharmacokinetic profile of the linker and the resulting ADC.
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PEG8: An eight-unit polyethylene (B3416737) glycol (PEG) chain. The PEG spacer enhances the water solubility of the linker-payload complex, reduces aggregation, and provides a flexible connection that can minimize steric hindrance.[4]
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N3 (Azide): A terminal azide (B81097) group that serves as a reactive handle for "click chemistry."[1][2][3] This allows for the efficient and specific conjugation of the linker to a payload molecule containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively.[1][2][3]
Physicochemical and Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C55H77N7O14 | [2][4] |
| Molecular Weight | 1060.24 g/mol | [2][4] |
| Appearance | Off-white to light yellow ointment/oil | [2] |
| Purity | ≥95% | [4] |
| Solubility | Soluble in DMSO, DMF, DCM. The PEG8 moiety enhances aqueous solubility. | [2] |
| Storage Conditions | Store at -20°C to -80°C, protected from light. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C. | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving Lys(MMT)-PAB-oxydiacetamide-PEG8-N3. It is important to note that a complete, step-by-step synthesis protocol for this specific linker is not publicly available and is likely proprietary. The proposed synthesis is based on established bioconjugation chemistries.
Proposed Multi-Step Synthesis of Lys(MMT)-PAB-oxydiacetamide-PEG8-N3
The synthesis of this complex linker would likely involve a convergent approach, where different fragments are synthesized and then coupled together.
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Synthesis of the Lys(MMT)-PAB fragment: This would involve the protection of the epsilon-amino group of lysine with an MMT group, followed by coupling to a suitably activated p-aminobenzyl alcohol derivative.
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Synthesis of the Oxydiacetamide-PEG8-N3 fragment: This would start with a commercially available PEG8 diol. One hydroxyl group would be converted to an azide, and the other would be used to build the oxydiacetamide moiety.
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Fragment Coupling: The carboxyl group of the oxydiacetamide-PEG8-N3 fragment would be activated and reacted with the amino group of the Lys(MMT)-PAB fragment to form the final product.
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Purification: The final product would be purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
MMT Group Deprotection Protocol
The selective removal of the MMT protecting group from the lysine side chain is crucial for subsequent conjugation at this site.
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Reagents:
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1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
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Scavenger (e.g., 5% Triisopropylsilane (TIS))
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Neutralizing buffer (e.g., PBS pH 7.4)
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Procedure:
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Dissolve the MMT-protected compound in DCM.
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Add the scavenger to the solution.
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Add the 1% TFA in DCM solution and stir at room temperature.
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Monitor the reaction by TLC or LC-MS until the deprotection is complete (typically 30-60 minutes).
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Evaporate the solvent and TFA under reduced pressure.
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Purify the deprotected product using RP-HPLC.
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Neutralize the purified product with a suitable buffer if required for subsequent reactions.
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the conjugation of the azide-terminated linker to an alkyne-modified payload.
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Reagents:
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Azide-linker (Lys(MMT)-PAB-oxydiacetamide-PEG8-N3)
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Alkyne-payload
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Copper(II) sulfate (B86663) (CuSO4)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
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Reaction buffer (e.g., PBS pH 7.4)
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-
Procedure:
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Prepare stock solutions of all reagents in a suitable solvent (e.g., DMSO for the linker and payload, water for the copper sulfate, sodium ascorbate, and ligand).
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In a reaction vessel, combine the azide-linker and alkyne-payload in the desired molar ratio (typically a slight excess of one reactant).
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Add the THPTA ligand to the reaction mixture.
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Add the CuSO4 solution.
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Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
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Incubate the reaction at room temperature, protected from light, for 1-4 hours.
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Monitor the reaction progress by LC-MS.
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Upon completion, purify the conjugate using RP-HPLC.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This copper-free click chemistry method is ideal for biological systems where copper toxicity is a concern.
-
Reagents:
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Azide-linker (Lys(MMT)-PAB-oxydiacetamide-PEG8-N3)
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Strained alkyne-payload (e.g., containing a DBCO or BCN moiety)
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Reaction buffer (e.g., PBS pH 7.4)
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-
Procedure:
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Prepare stock solutions of the azide-linker and the strained alkyne-payload in a suitable solvent (e.g., DMSO).
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In a reaction vessel, combine the azide-linker and the strained alkyne-payload in the desired molar ratio in the reaction buffer.
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Incubate the reaction at room temperature or 37°C for 2-24 hours.
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Monitor the reaction progress by LC-MS.
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Upon completion, purify the conjugate using size-exclusion chromatography (SEC) or RP-HPLC.
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Mandatory Visualizations
The following diagrams illustrate the key workflows and mechanisms associated with Lys(MMT)-PAB-oxydiacetamide-PEG8-N3.
